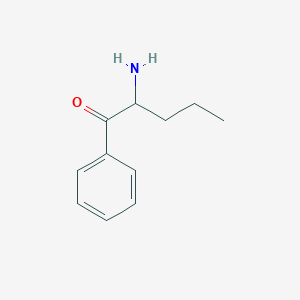

2-Amino-1-phenylpentan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

31952-46-2 |

|---|---|

Molecular Formula |

C11H15NO |

Molecular Weight |

177.24 g/mol |

IUPAC Name |

2-amino-1-phenylpentan-1-one |

InChI |

InChI=1S/C11H15NO/c1-2-6-10(12)11(13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,12H2,1H3 |

InChI Key |

AHHLVTFOIFDGKS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 1 Phenylpentan 1 One and Analogues

Direct Synthesis Approaches

Direct synthesis methods offer straightforward routes to 2-amino-1-phenylpentan-1-one and its analogs, often starting from readily available materials.

Aminomethylation Reactions

Aminomethylation, a variation of the Mannich reaction, provides a pathway for the synthesis of β-aminoketones. rsc.org This method involves the reaction of a ketone with an amine, which can be prepared in situ, often under reflux conditions with a catalytic amount of acid. rsc.org For instance, the aminomethylation of 1-phenyl-1-propanone with dimethyl amine has been shown to produce the corresponding Mannich base with a good yield. rsc.org This approach is valued for its efficiency, often resulting in the desired product in a relatively short reaction time. rsc.org

Approaches from α-Bromoketone Precursors

A common and effective route to α-amino ketones involves the use of α-bromoketone precursors. organic-chemistry.orgcolab.ws The synthesis of the precursor, 2-bromo-1-phenylpentan-1-one (also known as α-bromovalerophenone), can be accomplished by the bromination of valerophenone (B195941). safrole.comchemicalbook.com This α-bromination is typically carried out using bromine in the presence of a suitable catalyst or solvent. safrole.comgoogle.com

Once the α-bromoketone is obtained, it can undergo nucleophilic substitution with an appropriate amine to yield the desired this compound. This two-step process, involving the initial bromination of the ketone followed by amination, is a widely utilized strategy for preparing α-amino ketones. For example, seizures of 2-bromovalerophenone in connection with clandestine laboratory operations suggest its utility as a key intermediate in the synthesis of related compounds like alpha-pyrrolidinovalerophenone (α-PVP). unodc.org The reaction of 2-bromo-1-phenyl-1-pentanone with pyrrolidine (B122466) is a known method for producing α-PVP.

Reductive Amination Strategies

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.org This one-pot reaction typically involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. wikipedia.orgyoutube.com For the synthesis of this compound, a suitable precursor would be 1-phenylpentane-1,2-dione. nih.gov

The process begins with the formation of an imine intermediate from the reaction between the carbonyl group and the amine. libretexts.org This is followed by the reduction of the imine to the corresponding amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride. wikipedia.orgyoutube.com The reaction is often carried out under mildly acidic conditions to facilitate imine formation. youtube.com Reductive amination is favored in green chemistry due to its catalytic nature and often mild reaction conditions. wikipedia.org

Stereoselective and Asymmetric Synthesis

The synthesis of specific enantiomers of chiral compounds like this compound is crucial, as different enantiomers can exhibit distinct biological activities. nih.govdntb.gov.uanih.gov Stereoselective and asymmetric synthesis methods aim to produce a single, desired enantiomer in high purity.

Chiral Catalysis in Enantioselective Pathways

Chiral catalysts play a pivotal role in asymmetric synthesis, enabling the production of enantiomerically enriched products. nih.gov In the context of synthesizing chiral α-amino ketones, palladium-catalyzed asymmetric arylation of α-keto imines has emerged as an effective method. nih.gov This approach utilizes a chiral palladium(II) complex to control the stereochemical outcome of the reaction. nih.gov

Another strategy involves the use of chiral β-aminophosphine derivatives as either organocatalysts or ligands in metal-catalyzed reactions. rsc.org These catalysts have proven effective in various asymmetric transformations, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions to enones. rsc.org The design and synthesis of these chiral ligands often start from natural building blocks like amino acids. rsc.org For instance, enantiomerically pure (S)-cathinone has been synthesized starting from (S)-alanine. csic.es

Enzymatic Biocatalysis for Enantiopure Intermediates

Enzymatic biocatalysis offers a green and highly selective alternative for the synthesis of enantiopure compounds. acs.orgmbl.or.kr Transaminases, particularly ω-transaminases, are enzymes that catalyze the asymmetric amination of a ketone to produce a chiral amine with high enantioselectivity. mbl.or.krnih.govmdpi.com

These enzymes require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor and an amino donor, such as L-alanine, to transfer the amino group to the ketone substrate. mbl.or.krnih.gov The reaction is often subject to product inhibition and an unfavorable thermodynamic equilibrium, but these challenges can be overcome by strategies such as the removal of the pyruvate (B1213749) by-product. nih.gov For example, the use of a ω-transaminase from Vibrio fluvialis has been shown to produce (S)-amines with enantiomeric excesses greater than 99%. nih.gov

Furthermore, lipase-catalyzed hydrolysis of β-ketoesters can be coupled with a subsequent ω-transaminase-catalyzed amination to efficiently produce β-amino acids, demonstrating the versatility of enzymatic approaches in synthesizing chiral amino compounds. nih.gov

Transaminase-Mediated Routes

The asymmetric synthesis of chiral amines from prochiral ketones is a cornerstone of modern green chemistry, and transaminase (TA) enzymes are paramount in this field. rsc.orgnih.gov These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or L-alanine, to a ketone substrate. nih.govmdpi.com This reaction, known as reductive amination, can produce chiral amines with high enantiomeric excess (ee). rsc.org

The synthesis of this compound via this route would theoretically start from the prochiral diketone, 1-phenylpentane-1,2-dione. A highly selective ω-transaminase would transfer an amino group to the C2 position, yielding the desired product. The challenge lies in the enzyme's regioselectivity and stereoselectivity. Research on analogous compounds, such as the synthesis of various 1-phenylpropan-2-amine derivatives, demonstrates the feasibility of this approach. In these studies, (R)-transaminases have been successfully employed to produce (R)-amines with high conversion and greater than 99% ee from the corresponding phenylacetones. rsc.org The reaction equilibrium, which often disfavors amine formation, can be shifted towards the product by using an excess of the amino donor or by removing the ketone byproduct (e.g., acetone (B3395972) from isopropylamine) in situ. mdpi.comresearchgate.net

Table 1: Representative Transaminase Performance in the Synthesis of Chiral Amines (Data based on analogous reactions)

| Substrate | Transaminase Type | Amino Donor | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| 1-(3-methylphenyl)ethan-1-one | (R)-Transaminase (ATA-025) | Isopropylamine | 99.22 ± 2.61 | ≥ 98.5 | researchgate.net |

| 1-phenylpropan-2-one | (R)-Transaminase | (R)-α-methylbenzylamine | 88-89 | >99 | rsc.org |

| Acetophenone | Transaminase | Isopropylamine | ~95 (Product Extracted) | Not specified | researchgate.net |

Multienzyme Cascade Reactions for Amino Alcohol Precursors

A sophisticated and efficient strategy for producing chiral compounds involves multienzyme cascade reactions, where multiple enzymatic steps are performed sequentially in a single pot. uni-duesseldorf.denih.gov This approach is particularly relevant for synthesizing the chiral amino alcohol precursor to this compound, which would be 2-amino-1-phenylpentan-1-ol. Subsequent selective oxidation of the secondary alcohol would yield the target ketone.

These cascades offer high atom economy and can generate complex molecules from simple, achiral starting materials. nih.gov For instance, a novel biocatalytic cascade has been developed to produce (1S,2S)-norpseudoephedrine, an amino alcohol, from 1-phenylpropane-1,2-dione. uni-duesseldorf.de This was achieved by combining an (S)-selective transaminase with an alcohol dehydrogenase, resulting in excellent stereoselectivity (ee >98 %, de >99 %). uni-duesseldorf.de

A similar strategy could be envisioned for the precursor to our target compound. A cascade could involve:

Carboligation: An enzyme like a ThDP-dependent lyase could create a 2-hydroxy ketone intermediate.

Reductive Amination: A stereoselective ω-transaminase would then aminate the intermediate to form the desired 2-amino-1-phenylpentan-1-ol. uni-duesseldorf.de

Another demonstrated cascade converts L-phenylalanine into enantiomerically pure 2-phenylglycinol. nih.gov This multi-step, one-pot process utilizes an alcohol dehydrogenase to oxidize a diol intermediate to a hydroxy ketone, which is then aminated by a transaminase. nih.gov Such established cascades exemplify powerful routes to the amino alcohol precursors required for this compound synthesis.

Table 2: Example of a Multienzyme Cascade for Amino Alcohol Synthesis

| Starting Material | Enzyme 1 | Intermediate | Enzyme 2 | Final Product | Overall Yield (%) | Reference |

|---|---|---|---|---|---|---|

| (R)-1-Phenylethane-1,2-diol | Alcohol Dehydrogenase (ADH) | 2-Hydroxy-acetophenone | Transaminase (ωTA) | (S)-2-Phenylglycinol | 61 (from L-phenylalanine) | nih.gov |

| 1-Phenylpropane-1,2-dione | (S)-selective Transaminase | (S)-2-amino-1-phenylpropan-1-one | Alcohol Dehydrogenase (ADH) | (1S,2S)-Norpseudoephedrine | ee >98%, de >99% | uni-duesseldorf.de |

Resolution of Racemic Mixtures

When asymmetric synthesis is not employed, the result is often a racemic mixture containing equal amounts of both enantiomers. The separation of these enantiomers, known as resolution, is a critical step.

A classical and widely used method for resolving racemic amines is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. libretexts.orglibretexts.org The resulting salts, (R)-amine·(R)-acid and (S)-amine·(R)-acid, are diastereomers and thus have different physical properties, such as solubility. libretexts.org This difference allows for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treating the salt with a base. libretexts.orglibretexts.org

Enzymatic resolution offers a green alternative. googleapis.com This method exploits the stereoselectivity of enzymes, typically lipases, to selectively react with one enantiomer in a racemic mixture. rsc.orggoogleapis.com For example, a racemic amino alcohol can be acylated, and the resulting ester mixture is then subjected to a lipase (B570770) in an aqueous solution. The lipase will selectively hydrolyze only one of the enantiomeric esters (e.g., the R-ester) back to the alcohol, leaving the other (S-ester) unreacted. googleapis.com The resulting mixture of the (R)-alcohol and (S)-ester can then be easily separated. This technique is highly effective, though it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. rsc.org

A novel approach involves using PEGylated resolving agents, which form diastereomeric complexes that can be separated by temperature-assisted phase transition, offering an efficient and recyclable system. researchgate.net

Table 3: Comparison of Resolution Methods for Racemic Amines

| Method | Principle | Typical Reagent/Enzyme | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Diastereomeric Salt Formation | Formation of separable diastereomers | Chiral acids (e.g., Tartaric Acid) | Well-established, scalable | Requires stoichiometric resolving agent, can be tedious | libretexts.orglibretexts.org |

| Enzymatic Kinetic Resolution | Enzyme selectively modifies one enantiomer | Lipase | High selectivity, mild conditions | Maximum 50% yield for one enantiomer | googleapis.com |

| PEGylated Resolving Agents | Phase transition of diastereomeric complexes | PEG-linked chiral molecules | Efficient, recoverable resolving agent | Newer technology, may require optimization | researchgate.net |

Novel Methodological Innovations in this compound Synthesis

The quest for more efficient and sustainable synthetic methods continues to drive innovation. A promising frontier is the integration of different catalytic systems. One such innovation is the development of one-pot, two-step sequential cascades that combine photoredox catalysis with biocatalysis. researchgate.net In a reported system, a racemic alcohol is first oxidized to a prochiral ketone using a transition-metal-free photocatalyst under visible light. In the second step, a transaminase is added to the same pot to asymmetrically reduce the ketone to an enantiopure amine. researchgate.net This approach avoids the isolation of intermediates and combines the advantages of both light-driven and enzymatic catalysis.

Furthermore, significant progress is being made in the field of enzyme engineering. By modifying the amino acid sequences of naturally occurring transaminases, researchers can create novel biocatalysts with enhanced properties. google.com These engineered enzymes can exhibit increased activity, improved thermal and solvent stability, and a broader substrate scope, making them more suitable for industrial-scale synthesis. google.com The application of such engineered transaminases could prove highly effective for the direct and selective synthesis of this compound from its ketone precursor.

Chemical Transformations and Reactivity Studies of 2 Amino 1 Phenylpentan 1 One

Oxidation Reactions

Detailed experimental studies on the oxidation of 2-amino-1-phenylpentan-1-one are not extensively documented in publicly available literature. However, the reactivity of its functional groups allows for predictions of its behavior under oxidative conditions. The primary amine group is susceptible to oxidation, which can yield various products depending on the oxidizing agent and reaction conditions. Mild oxidizing agents might lead to the formation of an imine, while stronger agents could result in the formation of nitro compounds or lead to oxidative deamination.

Conversely, the ketone functional group is generally resistant to further oxidation under standard conditions. Unlike aldehydes, ketones lack a hydrogen atom on the carbonyl carbon, making them less susceptible to oxidation. khanacademy.org Vigorous oxidation that cleaves carbon-carbon bonds would be required to oxidize the ketone moiety.

The presence of an alpha-hydrogen on the carbon adjacent to the carbonyl group could potentially lead to oxidation at this position under specific conditions, although this is less common for ketones compared to other carbonyl compounds.

Reduction Reactions

The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 2-amino-1-phenylpentan-1-ol. This transformation is a common and well-established reaction for ketones. libretexts.org A variety of reducing agents can accomplish this, including sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Recent advancements have focused on the stereoselective reduction of alpha-primary amino ketones. For instance, cobalt-catalyzed asymmetric hydrogenation has been shown to be highly efficient for converting α-primary amino ketones into chiral vicinal amino alcohols with high enantioselectivity. nih.gov This method avoids the need for protecting and deprotecting the amine group, enhancing synthetic efficiency. nih.gov The primary amino group can act as a coordinating group, assisting in the catalytic process. nih.gov

Table 1: Predicted Products of Reduction Reactions of this compound

| Reactant | Reducing Agent | Product | Product Class |

| This compound | Sodium Borohydride (NaBH₄) | 2-Amino-1-phenylpentan-1-ol | Amino Alcohol |

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 2-Amino-1-phenylpentan-1-ol | Amino Alcohol |

| This compound | H₂/Cobalt Catalyst | Chiral 2-Amino-1-phenylpentan-1-ol | Chiral Amino Alcohol |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur at the electrophilic carbonyl carbon. organic-chemistry.org Nucleophiles can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate which can then be protonated to form an alcohol. However, since the amino group is a poor leaving group, substitution at the alpha-carbon is not a typical reaction pathway unless the amino group is first converted into a better leaving group.

The primary amine group itself can act as a nucleophile. savemyexams.com For example, it can react with electrophiles such as alkyl halides or acyl chlorides. Acylation of the amino group with an acyl halide would lead to the formation of an N-acyl-2-amino-1-phenylpentan-1-one. notability.com

The bifunctional nature of the molecule also allows for intramolecular reactions. For instance, under certain conditions, the amino group could potentially react with the carbonyl group, although this is more likely to result in a reversible formation of a hemiaminal rather than a stable substitution product.

Tautomerism and Isomerism Investigations

Like other carbonyl compounds with alpha-hydrogens, this compound can exist in equilibrium with its enol tautomer. pressbooks.pub This process, known as keto-enol tautomerism, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, and the simultaneous shift of the pi electrons from the carbonyl bond to form a carbon-carbon double bond. fiveable.memasterorganicchemistry.com

The equilibrium generally favors the keto form for simple ketones. pressbooks.pub However, the stability of the enol form can be influenced by several factors. In the case of this compound, the enol form could be stabilized by conjugation of the newly formed carbon-carbon double bond with the phenyl ring. libretexts.orgyoutube.com Intramolecular hydrogen bonding between the enol's hydroxyl group and the lone pair of electrons on the amino group could also contribute to the stability of the enol tautomer. youtube.com

This tautomerism is significant as the enol form exhibits different reactivity compared to the keto form, acting as a carbon nucleophile in certain reactions. masterorganicchemistry.com The interconversion between the keto and enol forms can be catalyzed by both acids and bases. pressbooks.publibretexts.org

Table 2: Keto-Enol Tautomers of this compound

| Tautomer | Structure | Key Features |

| Keto Form |  | Carbonyl group (C=O) |

| Enol Form |  | Hydroxyl group (-OH) and a C=C double bond |

Note: A representative structure for the enol form is shown. The actual geometry would be determined by E-Z isomerism.

The enol form of this compound has a carbon-carbon double bond, which can give rise to geometrical isomerism. ocr.org.uk This type of stereoisomerism is designated as E/Z isomerism. The assignment of E or Z configuration is based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on each carbon of the double bond. chemguide.co.uk

For the enol of this compound, one carbon of the double bond is attached to a phenyl group and a hydroxyl group. The other carbon is attached to an amino group and a propyl group. To determine the E/Z configuration, the priority of the groups on each carbon must be assigned.

Table 3: Cahn-Ingold-Prelog Priorities for Substituents on the Enol Form

| Carbon of C=C | Substituent 1 | Priority 1 | Substituent 2 | Priority 2 |

| C1 | -OH | High | -C₆H₅ | Low |

| C2 | -NH₂ | High | -CH₂CH₂CH₃ | Low |

If the two higher priority groups (in this case, the hydroxyl and amino groups) are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). If they are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning opposite). studymind.co.uklibretexts.org

Complexation and Interaction Studies with External Chemical Species

The presence of both a primary amino group and a carbonyl oxygen atom allows this compound to act as a potential chelating agent, forming complexes with metal ions. nih.gov These two functional groups can act as donor sites, potentially forming a stable five-membered ring upon coordination with a metal center. This behavior is characteristic of alpha-amino ketones and related compounds, which are known to form stable metal complexes. nih.gov

While specific studies on the complexation of this compound are not widely reported, it is expected to form complexes with a variety of transition metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). The stoichiometry and stereochemistry of these complexes would depend on the metal ion, the counter-ion, and the reaction conditions. rsc.org Such complexes could exhibit interesting catalytic or biological properties.

Furthermore, the amino group can participate in hydrogen bonding with suitable donor or acceptor molecules. The phenyl ring can also engage in π-stacking interactions with other aromatic systems.

Advanced Spectroscopic and Structural Characterization of 2 Amino 1 Phenylpentan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR Spectral Analysis

While specific experimental spectra for 2-Amino-1-phenylpentan-1-one are not widely published, the expected chemical shifts for the protons (¹H) and carbons (¹³C) can be predicted based on the functional groups present in the molecule. acs.orgacs.orgscience.gov The phenyl group, the ketone, and the aliphatic chain with an amino group each have characteristic chemical shift regions.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.0-8.0 ppm. acs.org The proton on the chiral carbon (C2), being adjacent to both the carbonyl group and the amino group, would likely appear as a multiplet. The protons of the propyl side chain (CH₂, CH₂, CH₃) would resonate in the upfield region, with their chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing groups.

Expected ¹³C NMR Spectral Features: In the ¹³C NMR spectrum, the carbonyl carbon (C=O) would be the most downfield signal, typically appearing above 190 ppm. oup.com The carbons of the phenyl ring would resonate in the aromatic region (approximately 120-140 ppm). The aliphatic carbons would be found in the upfield region of the spectrum.

A detailed analysis using two-dimensional NMR techniques would be necessary for unambiguous assignment of all proton and carbon signals. oup.com

Advanced NMR Techniques for Stereochemical Assignment

The presence of a chiral center at the C2 position in this compound means that it can exist as a pair of enantiomers. Advanced NMR techniques are crucial for determining the absolute configuration of these stereoisomers, often through the use of chiral derivatizing agents. science.gov Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can help in assigning the relative stereochemistry in diastereomeric derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by several key absorption bands corresponding to its functional groups. science.govscience.govresearchgate.net

Expected IR Absorption Bands: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the carbonyl (C=O) group of the ketone. organic-chemistry.org The presence of the primary amine (NH₂) group would likely give rise to two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations. science.gov C-H stretching vibrations from the aromatic ring would appear around 3000-3100 cm⁻¹, while those from the aliphatic part of the molecule would be observed just below 3000 cm⁻¹. science.gov The region between 1400 and 1600 cm⁻¹ would contain absorptions from C=C stretching in the aromatic ring. The fingerprint region (below 1400 cm⁻¹) would contain a complex pattern of absorptions from various bending and stretching vibrations, which would be unique to the molecule. organic-chemistry.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound is readily available, general features can be anticipated. The aromatic ring should give rise to strong Raman signals. The technique is particularly useful for studying symmetric vibrations that may be weak in the IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₁H₁₅NO, giving it a monoisotopic mass of approximately 177.115 g/mol . In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to this mass.

Predicted Fragmentation: The fragmentation of the molecular ion would likely involve cleavage at the bonds adjacent to the carbonyl group and the amino group. A common fragmentation pathway for ketones is the alpha-cleavage, which would lead to the formation of characteristic fragment ions. For example, cleavage between C1 and C2 could yield a benzoyl cation (C₆H₅CO⁺) with an m/z of 105. Cleavage on the other side of the carbonyl group is also possible. The presence of the amino group would also influence the fragmentation pattern.

Predicted mass spectrometry data for the protonated molecule [M+H]⁺ and other adducts are available in public databases.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For primary amines like this compound, analysis by GC-MS can sometimes be challenging without derivatization due to potential interactions with the GC column, which can lead to poor peak shape and thermal degradation. wikipedia.org Derivatization, for example through acylation or silylation, is a common strategy to improve the chromatographic behavior and mass spectral properties of amino compounds. nih.gov

A typical GC-MS analysis for a compound like this compound would involve injection into a heated port, separation on a capillary column (commonly with a non-polar or medium-polarity stationary phase like a 5% phenyl polysiloxane), and subsequent detection by a mass spectrometer. nih.gov The retention time of the compound is a key identifier, though it is highly dependent on the specific conditions of the analysis (e.g., column type, temperature program, and carrier gas flow rate). For instance, in the analysis of related α-bromoketone precursors, specific retention times are used for identification.

The mass spectrometer ionizes the eluted compound, typically using electron ionization (EI), causing it to fragment in a reproducible manner. This fragmentation pattern serves as a chemical fingerprint for identification.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value/Condition |

| GC System | Agilent 7890B or equivalent |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar |

| Injection Mode | Splitless |

| Injector Temp | 250 °C |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min |

| Carrier Gas | Helium |

| MS System | 5977A MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 40-500 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (MS/MS), is a highly sensitive and selective method for analyzing compounds like this compound, which are often found in complex matrices. nih.govnih.gov This technique is well-suited for polar compounds and generally does not require the derivatization steps often necessary for GC-MS. thermofisher.com

In a typical LC-MS/MS method, the compound is separated using a reversed-phase column (e.g., C18 or biphenyl) with a gradient mobile phase, often consisting of water and an organic solvent like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization. fda.gov.tw The PubChem database confirms the existence of an LC-MS spectrum for this compound, indicating its amenability to this technique. nih.gov

Detection is commonly achieved using electrospray ionization (ESI) in positive ion mode, which generates a protonated molecular ion [M+H]⁺. In tandem MS, this parent ion is selected and fragmented to produce specific product ions. The transition from a specific parent ion to a specific product ion, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification. nih.govfda.gov.tw

Table 2: Typical LC-MS/MS Parameters for Synthetic Cathinone (B1664624) Analysis

| Parameter | Value/Condition |

| LC System | Shimadzu Nexera UHPLC, Agilent 1290 Infinity II or equivalent |

| Column | Kinetex® Biphenyl (10 cm x 2.1 mm, 1.7 µm) or equivalent fda.gov.tw |

| Mobile Phase A | 0.1% Formic Acid in Water with 5 mM Ammonium Acetate fda.gov.tw |

| Mobile Phase B | 0.1% Formic Acid in Methanol fda.gov.tw |

| Flow Rate | 0.3 - 0.5 mL/min |

| MS System | Triple Quadrupole (QqQ) or Orbitrap Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Fragmentation Pathway Elucidation

The mass spectrum of this compound (molecular weight: 177.24 g/mol ) under electron ionization (EI) or collision-induced dissociation (CID) is dictated by the presence of the phenyl, ketone, and primary amine functional groups. The fragmentation process begins with the formation of a molecular ion (M⁺• at m/z 177). chemguide.co.uklibretexts.org

The most prominent fragmentation pathways for α-amino ketones involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). chemguide.co.uk

Cleavage of the Phenyl Group: Loss of the phenyl radical (C₆H₅•) would result in a fragment at m/z 100. Conversely, cleavage leading to a stable benzoyl cation (C₆H₅CO⁺) is a very common pathway for phenyl ketones, producing a major peak at m/z 105 . nist.gov

Cleavage of the Alkyl Chain: α-cleavage on the other side of the carbonyl group would lead to the loss of the aminobutyl radical. However, a more significant fragmentation is initiated by cleavage of the C-C bond between the carbonyl carbon and the α-carbon bearing the amino group.

Amine-related Fragmentation: Another characteristic fragmentation pathway is cleavage of the bond α to the nitrogen atom. For this compound, this involves breaking the bond between C2 and C3 of the pentan-1-one chain. This would lead to the formation of an iminium ion. For instance, cleavage of the propyl group would result in a fragment ion at m/z 120 ([C₈H₈NO]⁺).

The fragmentation of the related compound α-PVP, which also has a valerophenone (B195941) core, shows characteristic ions at m/z 126, 105, 84, and 77, with the m/z 105 (benzoyl cation) and m/z 77 (phenyl cation) fragments being common in phenyl-containing compounds. nih.gov

Table 3: Predicted Major Mass Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 177 | Molecular Ion | [C₁₁H₁₅NO]⁺• | Electron Ionization |

| 105 | Benzoyl cation | [C₇H₅O]⁺ | α-cleavage, loss of aminobutyl radical |

| 120 | Iminium ion intermediate | [C₈H₈NO]⁺ | α-cleavage at the amino group, loss of propyl radical |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of CO from benzoyl cation |

| 44 | Aminomethyl cation | [CH₄N]⁺ | Cleavage of the alkyl chain |

X-ray Crystallography and Crystal Structure Analysis

The process involves growing a single, high-quality crystal of the compound and irradiating it with a focused beam of X-rays. The diffraction pattern produced is recorded and analyzed to generate a three-dimensional electron density map, from which the atomic positions can be determined.

Molecular Conformation and Intermolecular Interactions

A crystallographic analysis would reveal the precise conformation of this compound. This includes the torsion angles defining the orientation of the phenyl group relative to the carbonyl group and the conformation of the pentyl chain.

Crystal Packing and Lattice Dynamics

The way molecules arrange themselves in the crystal lattice is known as crystal packing. This arrangement is a result of the molecule's shape and the optimization of intermolecular forces to achieve the lowest energy state. The analysis would reveal the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group, which describes the symmetry of the crystal.

The collective vibrations of the atoms within the crystal lattice, known as lattice dynamics, can also be inferred from crystallographic data. The strength and nature of the intermolecular interactions, particularly hydrogen bonds, directly influence these dynamics.

Determination of Racemic Character in Crystalline Forms

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers (R and S). A synthetic sample produced from achiral precursors without a chiral catalyst or resolution step will be a 1:1 mixture of these enantiomers, known as a racemate. fda.gov

Single-crystal X-ray crystallography is a powerful tool for determining the racemic nature of a crystalline sample. There are three possibilities for how a racemate can crystallize:

Racemic Compound (or Racemate): Both enantiomers are present in equal amounts within the same, ordered unit cell. These crystals belong to a centrosymmetric space group (a space group that includes an inversion center as a symmetry element).

Conglomerate: A mechanical mixture of crystals, where each individual crystal is enantiomerically pure (containing only the R or only the S enantiomer). These crystals belong to chiral (non-centrosymmetric) space groups.

Pseudoracemate: A solid solution where the R and S enantiomers occupy crystallographic sites randomly.

By determining the space group of a crystal, X-ray diffraction can distinguish a true racemic compound from a conglomerate. The presence of a center of inversion in the crystal structure is a definitive indicator that both enantiomers are present in the unit cell, confirming its racemic nature.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, is an analytical technique pivotal for elucidating the electronic structure of molecules. For this compound, this method provides critical insights into the electronic transitions occurring within its chromophoric systems. The molecule's structure, featuring a phenyl ring conjugated with a carbonyl group (a β-keto phenethylamine (B48288) structure), gives rise to a characteristic UV absorption profile. scribd.comunodc.org

The UV spectrum of compounds like this compound is primarily dictated by the presence of the benzoyl moiety (a phenyl ring attached to a carbonyl group). This arrangement constitutes a significant chromophore, which absorbs light in the ultraviolet region, promoting electrons from lower energy molecular orbitals to higher energy ones. The observed absorption bands are generally attributable to two main types of electronic transitions: π → π* and n → π* transitions. researchgate.netnih.gov

Detailed research findings on synthetic cathinones, the class to which this compound belongs, reveal consistent spectral patterns. scribd.com The primary, most intense absorption band observed is typically a K-band, arising from a π → π* transition within the conjugated system of the benzene (B151609) ring and the carbonyl group. This transition is characterized by a high molar absorptivity (ε). scribd.com For cathinone derivatives without substituents on the aromatic ring, this band typically appears around 245-250 nm. scribd.com

A second, less intense absorption band, known as the B-band, may also be observed at longer wavelengths, often appearing as a shoulder on the main absorption peak. This band is also a result of π → π* transitions within the benzene ring. scribd.com Furthermore, a very low-intensity R-band, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons, is expected. scribd.com However, this transition is formally forbidden by symmetry rules and is often obscured by the much stronger π → π* absorption bands. nih.gov

The solvent used for analysis can influence the position of these absorption maxima (λmax). Polar solvents can lead to shifts in the absorption peaks (solvatochromism) due to differential stabilization of the ground and excited states. For instance, studies on analogous cathinones are often conducted in solvents like methanol. scribd.com

While specific experimental data for this compound is not widely published in isolation, the UV spectral data for structurally similar, unsubstituted cathinones provide a reliable reference for its expected absorption characteristics. The data in the following table is for methcathinone (B1676376) and cathinone, which share the core β-keto phenethylamine structure with this compound, differing only in the length of the alkyl chain or the substituent on the alpha-carbon. scribd.com

| Compound | Absorption Band | Wavelength Maximum (λmax, nm) | Log of Molar Absorptivity (log ε) |

|---|---|---|---|

| Cathinone | K-band (π → π) | 245.2 | 4.10 |

| B-band (π → π) | 282 (Shoulder) | 3.02 | |

| Methcathinone | K-band (π → π) | 249.4 | 4.09 |

| B-band (π → π) | 282 (Shoulder) | 3.00 |

The data demonstrates that the primary electronic transition (K-band) for these compounds occurs around 245–250 nm with high molar absorptivity, a characteristic feature expected for this compound as well. scribd.com The consistency of these values across similar structures underscores the dominant role of the unsubstituted benzoyl chromophore in defining the UV absorption profile. scribd.com

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it well-suited for studying molecules of the size of 2-Amino-1-phenylpentan-1-one. mdpi.com DFT methods calculate the electronic structure of a molecule based on its electron density, providing a wealth of information about its geometric and electronic properties. A typical approach would involve a hybrid functional, such as B3LYP, paired with a sufficiently large basis set, like 6-311++G(d,p), to accurately describe the electron distribution, especially the diffuse electrons and polarization effects. mdpi.com

The structure of this compound is not static; it possesses several rotatable single bonds, leading to various possible three-dimensional arrangements known as conformers. Conformational analysis is the process of identifying these different conformers and determining their relative energies to find the most stable structures.

A computational study would involve systematically rotating the key dihedral angles—specifically around the C(O)-C(N), C(N)-C(propyl), and C-C bonds of the propyl chain—to map out the potential energy surface of the molecule. Each resulting structure is then subjected to geometry optimization, a process where the total energy of the molecule is minimized by adjusting the positions of all its atoms until a stable state (a local or global minimum) is reached.

The results of this analysis would identify the lowest-energy conformers, which are the most likely to exist at room temperature. The analysis would reveal the preferred spatial arrangement of the phenyl ring, the carbonyl group, the amino group, and the propyl chain, governed by a delicate balance of steric hindrance and subtle electronic interactions.

Illustrative Table of Key Dihedral Angles for Hypothetical Low-Energy Conformers:

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (O=C-C-N) (°) | Dihedral Angle 2 (C-C-N-H) (°) | Dihedral Angle 3 (C-C-C-C) (°) |

|---|---|---|---|---|

| A | 0.00 | -150.5 | 60.2 | 178.9 |

| B | 0.85 | -35.8 | -175.1 | -65.3 |

| C | 1.52 | 160.1 | 58.9 | 179.5 |

Note: The data in this table is illustrative, representing the type of output from a conformational analysis. The values are based on typical findings for flexible organic molecules.

This compound, being a ketone with an alpha-hydrogen, can theoretically exist in equilibrium with its enol tautomer (1-phenyl-2-aminopent-1-en-1-ol). This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. orientjchem.org

DFT calculations can precisely determine the relative energies of the keto and enol forms. orientjchem.org By optimizing the geometry of both tautomers and calculating their total electronic energies, the energy difference (ΔE) can be found. This reveals which form is more stable. For simple ketones, the keto form is overwhelmingly more stable, but substituents can influence this balance. orientjchem.org The calculations would also determine the energy of the transition state connecting the two tautomers, providing the activation energy barrier for the tautomerization reaction. Such studies consistently show that for aminoketones, the keto form is significantly more stable in the gas phase and in various solvents. orientjchem.org

Illustrative Tautomerization Energy Calculation:

| Tautomer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Keto (this compound) | 0.00 | More Stable |

| Enol (1-Phenyl-2-aminopent-1-en-1-ol) | +15.8 | Less Stable |

| Transition State | +35.2 | - |

Note: This table illustrates typical energy differences found in keto-enol tautomerism studies for similar compounds. The keto form is generally favored. orientjchem.org

DFT calculations can predict the vibrational spectrum (infrared and Raman) of this compound. nih.govmdpi.com After geometry optimization, a frequency calculation is performed on the lowest-energy conformer. This yields a set of vibrational modes, each with a specific frequency and intensity. rsc.org

These theoretical frequencies are invaluable for interpreting experimental spectra. Key vibrational modes include:

C=O stretch: A strong, characteristic band, typically in the 1680-1700 cm⁻¹ region for aryl ketones.

N-H stretch: Usually appears in the 3300-3500 cm⁻¹ region.

C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches below 3000 cm⁻¹.

Phenyl ring modes: Characteristic bands in the 1450-1600 cm⁻¹ region.

To make a precise assignment of each band, a Potential Energy Distribution (PED) analysis is conducted. mdpi.com PED quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each vibrational mode, resolving ambiguities when modes are coupled. mdpi.com

Illustrative Vibrational Mode Assignments:

| Mode | Calculated Frequency (cm⁻¹) | Assignment (PED %) | Expected Intensity |

|---|---|---|---|

| ν(N-H) | 3410 | N-H stretch (98%) | Medium |

| ν(C-H)arom | 3065 | Aromatic C-H stretch (95%) | Medium |

| ν(C-H)aliph | 2958 | Aliphatic C-H stretch (92%) | Strong |

| ν(C=O) | 1685 | C=O stretch (85%), C-C stretch (10%) | Very Strong |

| δ(CH₂) | 1455 | CH₂ scissoring (75%) | Medium |

Note: This table presents typical calculated frequencies and PED contributions for the functional groups present in the molecule, based on published data for similar compounds. mdpi.com

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. biomedres.us The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, analysis would likely show the HOMO is localized primarily on the phenyl ring and the nitrogen atom of the amino group, which are the most electron-rich parts of the molecule. The LUMO would be expected to be centered on the conjugated system of the phenyl ring and the carbonyl group, which is the primary electron-accepting region.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. biomedres.us

Illustrative Frontier Orbital Properties:

| Orbital | Energy (eV) | Primary Localization |

|---|---|---|

| HOMO | -6.25 | Phenyl Ring, Amino Group (N) |

| LUMO | -0.85 | Carbonyl Group (C=O), Phenyl Ring |

| HOMO-LUMO Gap | 5.40 | - |

Note: The energy values are representative examples for a molecule of this type, illustrating the expected localization and energy gap.

To visualize reactivity, a Molecular Electrostatic Potential (MEP) map can be generated. The MEP plots the electrostatic potential onto the molecule's electron density surface, color-coding regions of different charge.

Red regions (negative potential) indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, this would be the oxygen of the carbonyl group.

Blue regions (positive potential) indicate electron-poor areas, susceptible to nucleophilic attack. This would be the hydrogen atoms of the amino group.

Green regions represent neutral potential.

Further detail is provided by Fukui functions, which are local reactivity descriptors that indicate the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. These calculations would pinpoint specific atoms most likely to participate in chemical reactions.

Quantum Chemical Calculations for Electronic Properties

Beyond DFT, other quantum chemical methods can refine our understanding of the electronic properties of this compound. researchgate.net Calculations of properties such as the dipole moment, polarizability, and ionization potential provide a more complete electronic profile.

Mechanistic Investigations of Chemical Reactions

Theoretical and computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be scrutinized. By employing sophisticated computational methodologies, researchers can model the dynamic processes of bond formation and cleavage, offering a detailed picture of the reaction landscape. These investigations are crucial for understanding how reactants transform into products, the energetic factors governing these transformations, and the specific roles of catalysts or reagents.

Computational studies on analogous systems, such as the reductive amination of ketones and the α-amination of carbonyl compounds, have established robust frameworks for mechanistic elucidation. nih.govrsc.org These studies typically utilize Density Functional Theory (DFT) to calculate the potential energy surface of a reaction, identifying key intermediates and, most importantly, the transition states that connect them. While direct computational studies on the synthesis of this compound are not extensively documented in the literature, the principles derived from investigations of similar α-amino ketones are directly applicable. organic-chemistry.orgcolab.ws

For instance, the formation of this compound can be envisioned through several synthetic routes, including the direct amination of a precursor ketone. Mechanistic investigations of such reactions often reveal the stepwise nature of the process, involving the initial formation of a hemiaminal intermediate, followed by dehydration to an imine or enamine, and subsequent reduction or tautomerization. nih.govnih.gov Computational models can precisely map out the energy changes associated with each of these steps, providing a quantitative understanding of the reaction's feasibility and kinetics.

Identification and Characterization of Transition States

A cornerstone of mechanistic chemistry is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, a fleeting molecular configuration that is neither reactant nor product but an intermediate stage of bond breaking and forming. Computationally, a transition state is located as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency that corresponds to the motion along the reaction coordinate.

In the context of reactions leading to or involving this compound, the characterization of transition states is paramount for understanding reaction rates and selectivity. For example, in a hypothetical reductive amination to form this compound, several transition states would be involved. DFT calculations can model these transition states with high accuracy. nih.gov

A hypothetical transition state for the nucleophilic attack of an amine on the carbonyl carbon of a precursor ketone would show the partial formation of the C-N bond and the partial breaking of the C=O double bond. The geometry, energy, and vibrational frequencies of this transition state, as calculated computationally, provide invaluable information.

Table 1: Hypothetical Transition State Properties for the Amination of a Phenylpentanone Precursor

| Parameter | Value | Description |

| Transition State | TS_amination | Nucleophilic attack of amine on the ketone carbonyl. |

| Imaginary Frequency | -350 cm⁻¹ | Corresponds to the C-N bond formation and C-O bond elongation. |

| Activation Energy (ΔG‡) | 15-25 kcal/mol | The free energy barrier for the reaction to proceed. |

| Key Bond Distances | C-N: ~2.0 Å, C-O: ~1.4 Å | Intermediate bond lengths between reactants and products. |

Note: The values in this table are illustrative and based on computational studies of similar ketone amination reactions. They are intended to represent the type of data generated in such investigations.

Reaction Pathway Elucidation and Stereoselectivity Prediction

Beyond identifying individual transition states, computational chemistry allows for the complete elucidation of reaction pathways. By connecting reactants, intermediates, transition states, and products on the potential energy surface, a comprehensive map of the reaction mechanism can be constructed. This is often visualized as a reaction energy profile, which plots the energy of the system as a function of the reaction coordinate.

For a chiral molecule like this compound, which possesses a stereocenter at the α-carbon, understanding and predicting stereoselectivity is a critical aspect of its synthesis. Computational methods have become indispensable tools for predicting which stereoisomer will be preferentially formed. mdpi.com This is achieved by calculating the energies of the diastereomeric transition states that lead to the different stereoisomers. According to transition state theory, the stereoisomer formed via the lower energy transition state will be the major product.

The stereochemical outcome of the synthesis of α-amino ketones is often influenced by steric and electronic factors within the transition state. mdpi.comnih.gov For example, in the asymmetric reduction of a precursor α-keto imine, the approach of the reducing agent to the prochiral carbon-nitrogen double bond will be favored from one face over the other due to the steric hindrance imposed by the substituents on the chiral catalyst or the substrate itself.

Table 2: Hypothetical Energy Differences for Diastereomeric Transition States in an Asymmetric Synthesis

| Transition State | Relative Free Energy (ΔΔG‡) | Predicted Product Ratio (R:S) |

| TS_R | 0.0 kcal/mol | - |

| TS_S | 1.8 kcal/mol | 95 : 5 |

Note: This table provides a hypothetical example of how computational energy differences between transition states leading to the R and S enantiomers can be used to predict the enantiomeric excess of a reaction. The values are based on principles from computational studies on asymmetric synthesis.

Computational studies on the metabolism of related cathinones, such as pentedrone (B609907), have also highlighted the importance of stereoselectivity. researchgate.netnih.gov The different enantiomers can exhibit distinct metabolic profiles, which can be rationalized by computationally modeling their interaction with metabolic enzymes. researchgate.net Although specific computational studies on the stereoselective metabolism of this compound are limited, the established methodologies could be applied to predict the formation of its various stereoisomeric metabolites. mdpi.comresearchgate.net

Chemical Derivatives and Analogues of 2 Amino 1 Phenylpentan 1 One

Synthesis Strategies for Substituted Analogues

The synthesis of substituted analogues of 2-amino-1-phenylpentan-1-one typically involves multi-step chemical processes. A common and facile method begins with the appropriate arylketone, which undergoes α-bromination to form an α-bromoketone intermediate. unodc.orgacs.org This intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine to yield the desired cathinone (B1664624) derivative. unodc.org The final product is often isolated as a hydrochloride or hydrobromide salt due to the instability of the freebase form. unodc.org

Alternative synthetic routes include:

Friedel-Crafts Acylation: This method can be used to create the initial ketone by reacting a substituted benzene (B151609) with an appropriate acyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride. acs.orgresearchgate.net

Oxidation of Precursors: Simpler derivatives can be synthesized by the oxidation of corresponding precursor molecules, such as ephedrine (B3423809) or pseudoephedrine, using an oxidizing agent like potassium permanganate (B83412) in dilute sulfuric acid. europa.eu For instance, cathinone itself can be produced from phenylpropanolamine (norephedrine). europa.eu

These strategies allow for the introduction of various substituents on the aromatic ring, the alkyl chain, or the amino group, leading to a wide diversity of analogues. acs.org For example, pyrovalerone analogues can be synthesized starting from aryl nitriles or through Friedel-Crafts acylation, followed by bromination and reaction with pyrrolidine (B122466). nih.gov

Structural Modification Effects on Chemical Reactivity

Modifications to the chemical structure of this compound analogues significantly influence their chemical reactivity and interaction with biological targets, such as monoamine transporters (DAT, NET, and SERT). nih.govresearchgate.net Key structural features that impact activity include substitutions on the aromatic ring, the length of the α-alkyl chain, and modifications to the terminal amino group. acs.orgresearchgate.net

Ring Substitutions:

Position and Type: The addition of substituents to the phenyl ring alters the molecule's electronic properties and steric profile. For example, adding a 4-methyl group to methcathinone (B1676376) results in mephedrone. europa.eu A p-trifluoromethyl (p-CF3) substitution can enhance selectivity for the serotonin (B10506) transporter (SERT). acs.org

Alkyl Chain Length:

α-Carbon Chain: Increasing the length of the alkyl chain on the α-carbon can affect potency. In the α-pyrrolidinophenone series of cathinones, lengthening the carbon chain from methyl to pentyl increases affinity for the dopamine (B1211576) transporter (DAT). nih.gov

Amino Group Modifications:

N-Alkylation: The nature of the substituent on the amino group is critical. N-alkylation, such as the inclusion of a pyrrolidine ring in α-pyrrolidinophenones, can lead to high DAT affinity. nih.gov Comparing N-methyl and N-ethyl substituted cathinones, the N-ethyl analogues often show a higher potency for inhibiting dopamine uptake. frontiersin.org

The following table summarizes the observed effects of various structural modifications on the activity of cathinone derivatives at monoamine transporters.

| Structural Modification | Position | Example of Change | Effect on Transporter Activity |

| Ring Substitution | Phenyl Ring | Addition of a 4-methyl group (e.g., Mephedrone) | Can alter selectivity between DAT, NET, and SERT. europa.euacs.org |

| Phenyl Ring | Addition of p-trifluoromethyl (p-CF3) | Enhances selectivity for SERT. acs.org | |

| Alkyl Chain Length | α-Carbon | Increasing chain length (e.g., in α-pyrrolidinophenones) | Generally increases affinity and potency at DAT. nih.govnih.gov |

| Amino Group | Nitrogen Atom | N-ethyl vs. N-methyl substitution | N-ethyl analogues tend to be more potent DAT inhibitors. frontiersin.org |

| Nitrogen Atom | Incorporation into a pyrrolidine ring (e.g., Pyrovalerone) | Creates potent DAT inhibitors. nih.govnih.gov |

Interconversion Pathways Between Ketone and Alcohol Forms (e.g., 2-amino-1-phenylpentan-1-ol)

A significant transformation pathway for cathinones, including this compound, is the reduction of the β-keto group to a secondary alcohol, forming the corresponding amino alcohol. acs.orgnih.gov This conversion from a ketone to an alcohol is a primary metabolic route. nih.govmdpi.com

For instance, cathinone is metabolized in the body to norephedrine (B3415761) and cathine, which are both amino alcohols. nih.govnih.govoup.com This reduction is a stereospecific process. S-(-)-cathinone is primarily metabolized to R,S-(-)-norephedrine, while R-(+)-cathinone is converted to R,R-(-)-norpseudoephedrine. nih.gov This metabolic reduction of the carbonyl group significantly impacts the compound's pharmacological profile. The resulting alcohol form, such as 2-amino-1-phenylpentan-1-ol, generally exhibits different potencies and activities compared to the parent ketone. acs.orgnih.govsigmaaldrich.comuni.lu For example, the reduction of methcathinone's carbonyl group to form ephedrine decreases its activity at the norepinephrine (B1679862) transporter (NET) by about three-fold. acs.org

This interconversion is a critical aspect of the compound's pharmacokinetics, as the metabolites can possess their own biological effects. acs.orgnih.gov The resulting amino alcohols, like norephedrine and its analogues, are structurally similar to other phenylpropanolamines. oup.comnih.gov

Synthetic Utility and Chemical Applications

Role as an Intermediate in Complex Organic Synthesis

As an α-amino ketone, 2-amino-1-phenylpentan-1-one is a versatile scaffold. The amino group can be protected or transformed, while the ketone offers a site for nucleophilic addition or reduction. This dual reactivity allows it to serve as a potential intermediate in the synthesis of more complex molecules. The closely related α-amino alcohol, 2-amino-1-phenylpentan-1-ol, is a known reduction product, highlighting a common transformation pathway for this class of compounds. nih.gov

The structure of this compound contains a stereocenter at the α-carbon, making it a target for asymmetric synthesis or a precursor for other chiral molecules. The reduction of the ketone to a hydroxyl group creates a second stereocenter, leading to the formation of diastereomeric amino alcohols. Chiral 1,2-amino alcohols are highly valued scaffolds in medicinal chemistry and are often used as chiral ligands. nih.gov Methodologies for the asymmetric synthesis of chiral 1,2-amino alcohols often employ chiral auxiliaries or catalysts to control the stereochemical outcome. nih.govnih.gov For example, the synthesis of related chiral morpholin-2-ones, which can be converted to 1,2-amino alcohols, has been achieved using pseudoephedrine as a chiral auxiliary. nih.gov

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of new stereocenters. wikipedia.org While there is extensive literature on the use of chiral auxiliaries to synthesize chiral molecules, the development of new auxiliaries is an ongoing area of research. wikipedia.orgyork.ac.uk Molecules with a 1,2-amino alcohol backbone, which can be derived from this compound via reduction, are foundational to many well-known chiral auxiliaries and ligands. The synthesis of tailor-made amino acids, for instance, has been accomplished using chiral Ni(II) complexes derived from ligands that possess a similar structural framework. nih.gov

Applications in Materials Science Research

In materials science, the applications of this compound are understood through its relationship with a broader class of industrially significant compounds.

This compound belongs to the α-aminoacetophenone class of compounds, which are widely used as Type I photoinitiators. google.comgoogle.com These molecules are critical components in formulations that cure (harden) upon exposure to ultraviolet (UV) light.

Upon absorption of UV radiation, α-aminoacetophenones undergo a rapid unimolecular cleavage of the carbon-carbonyl bond (known as α-cleavage or Norrish Type I reaction) to generate two free radical fragments. These radicals then initiate the polymerization of monomers and oligomers, such as acrylates, in the formulation, leading to the rapid formation of a solid polymer network. This process is fundamental to UV-curable inks, coatings, and adhesives. google.com

Derivatives of α-aminoacetophenone are particularly effective in pigmented systems, such as printing inks and white lacquers, where the pigment can block UV light and hinder the curing process. google.com The high reactivity of these photoinitiators helps to overcome this challenge. Several commercial photoinitiators are based on the α-amino ketone structure, highlighting their industrial importance.

Table of Related α-Amino Ketone Photoinitiators

| Compound Name | Chemical Structure | Key Applications |

|---|---|---|

| 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one | 2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one | UV-curable inks, pigmented systems. igmresins.com |

| 2-Benzyl-2-dimethylamino-1-(4-morpholinophenyl)-butanone-1 | 2-benzyl-2-(dimethylamino)-4'-morpholinobutyrophenone | Clear and pigmented coatings, printing inks. igmresins.com |

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For a compound like 2-Amino-1-phenylpentan-1-one, several chromatographic methods are particularly effective. ekb.eg

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and analysis of synthetic cathinones like pentedrone (B609907). nih.govoup.com This technique is favored for its ability to handle non-volatile and thermally labile compounds without the need for derivatization. oup.com In the analysis of pentedrone and its analogs, reversed-phase HPLC is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase. nih.gov

For instance, a study on the chiral separation of cathinone (B1664624) derivatives employed a LiChrospher 100 RP-18e column with a mobile phase consisting of methanol (B129727), water, and sulfated β-cyclodextrin as a chiral selector. nih.gov Another approach for the simultaneous determination of multiple synthetic cathinones in oral fluid utilized a Luna Omega Polar C18 column with a gradient mobile phase of ammonium (B1175870) formate (B1220265) buffer and methanol/acetonitrile. oup.com The enantiomers of pentedrone have also been successfully isolated using a Chiralpak AS® column with a mobile phase of Hexane:2-Propanol. mdpi.comnih.gov

Table 1: HPLC Methods for this compound and Related Compounds

| Stationary Phase | Mobile Phase | Detection | Application |

| LiChrospher 100 RP-18e | Methanol:water + sulfated ß-cyclodextrin | UV | Chiral separation of cathinone derivatives nih.gov |

| Luna Omega Polar C18 | Ammonium formate buffer and Methanol/acetonitrile | MS-MS | Determination in oral fluid oup.com |

| Chiralpak AS® | Hexane:2-Propanol | UV | Isolation of pentedrone enantiomers mdpi.comnih.gov |

| Waters Symmetry C8 | Buffer:methanol (40:60 v/v) | UV | Quantitative analysis of related compounds nih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for the analysis of volatile compounds and is frequently applied to the study of synthetic cathinones. nih.govmdpi.com When coupled with a mass spectrometer (GC-MS), it becomes a powerful tool for both separation and identification. nih.govnih.gov For the analysis of pentedrone, a common approach involves dissolving the sample in a suitable solvent, such as methanol or chloroform, before injection into the GC system. swgdrug.orgcfsre.org

A typical GC method for pentedrone utilizes a capillary column, such as a DB-1 MS, with helium as the carrier gas. The oven temperature is programmed to ramp up, allowing for the separation of different components in the sample based on their boiling points and interactions with the stationary phase. swgdrug.org In some cases, derivatization with agents like trifluoroacetic anhydride (B1165640) (TFAA) is employed to improve the chromatographic properties and mass spectral characteristics of the analytes. mdpi.comnih.gov

Table 2: GC Parameters for this compound Analysis

| Parameter | Value |

| Column | DB-1 MS or equivalent (30m x 0.25mm x 0.25μm) swgdrug.org |

| Carrier Gas | Helium at 1 mL/min swgdrug.org |

| Injector Temperature | 280°C swgdrug.org |

| Oven Program | Initial 100°C, ramp to 300°C swgdrug.org |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) (optional) mdpi.comnih.gov |

Thin-Layer Chromatography (TLC) for Qualitative Analysis

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and versatile method for the qualitative analysis of synthetic cathinones. unodc.org It is particularly useful for screening purposes and can provide preliminary identification of a substance. unodc.orgunodc.org In the context of cathinone analysis, TLC involves spotting the sample onto a plate coated with a stationary phase, such as silica (B1680970) gel, and developing it in a chamber with a suitable mobile phase. nih.gov

One documented mobile phase for the separation of cathinone derivatives is a mixture of ethyl acetate (B1210297), methanol, and ammonia (B1221849). ekb.eg After development, the separated spots can be visualized under UV light or by spraying with a visualizing agent like ninhydrin, which reacts with the primary or secondary amine group present in many cathinones to produce a colored spot. ekb.eg While TLC is a valuable screening tool, it is generally recommended that results be confirmed by more specific techniques like GC-MS or LC-MS. ekb.eg

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive characterization of novel psychoactive substances like this compound. nih.govmdpi.com The coupling of gas or liquid chromatography with mass spectrometry provides a powerful analytical tool, offering both high-resolution separation and detailed structural information. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone in forensic laboratories for the identification of synthetic cathinones. nih.govnih.gov The electron ionization (EI) mass spectra of pentedrone and its analogs typically show characteristic fragmentation patterns, including the formation of immonium ions resulting from α-cleavage of the amine group. researchgate.netresearchgate.net For instance, the mass spectrum of pentedrone often exhibits a prominent immonium ion at m/z 58. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) detectors like quadrupole time-of-flight (QTOF), has become increasingly important for the analysis of these compounds. nih.govresearchgate.net LC-MS offers the advantage of analyzing less volatile and thermally unstable compounds without derivatization. oup.com The use of tandem mass spectrometry (MS/MS) in both GC and LC systems allows for the generation of product ion spectra, which provides further structural confirmation by detailing the fragmentation of a specific parent ion. researchgate.netdntb.gov.uamdpi.comuab.cat This is particularly useful in differentiating between isomers that may have similar primary mass spectra. ojp.govojp.gov

Development and Validation of Reference Standards for Analytical Research

The availability of well-characterized reference standards is a prerequisite for the accurate identification and quantification of this compound in analytical testing. unodc.orgnih.gov The synthesis and comprehensive characterization of these reference materials are crucial steps in developing reliable analytical methods. nih.gov The characterization of a reference standard typically involves a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry, to confirm its chemical structure and purity. nih.govresearchgate.net

Once a reference standard is established, analytical methods for its detection and quantification must be validated to ensure they are fit for their intended purpose. unodc.orggavinpublishers.com Method validation is a systematic process that evaluates several performance characteristics, including: gavinpublishers.comresearchgate.netusp.org

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. gavinpublishers.comusp.org

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.netusp.org

Accuracy: The closeness of the test results to the true value. researchgate.netusp.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings. researchgate.netusp.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

The validation process ensures that the analytical method is reliable, reproducible, and provides accurate data for research and forensic applications. unodc.orggavinpublishers.com

Q & A

Q. How can researchers ensure compliance with ethical standards when publishing synthetic procedures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.